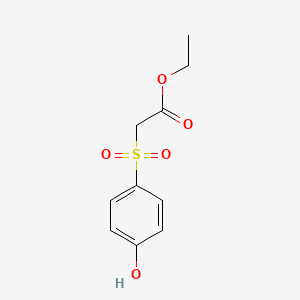

ethyl 2-(4-hydroxybenzenesulfonyl)acetate

Descripción

Ethyl 2-(4-hydroxybenzenesulfonyl)acetate is an organosulfur compound featuring a sulfonyl group (-SO₂-) attached to a 4-hydroxyphenyl ring, with an ethyl ester functional group at the α-position (Figure 1). Its IUPAC name is ethyl 2-[(4-hydroxyphenyl)sulfonyl]acetate, and it is structurally characterized by three key moieties:

- Hydroxyphenylsulfonyl group: Provides polarity and hydrogen-bonding capacity due to the hydroxyl (-OH) and sulfonyl (-SO₂-) groups.

- Acetate ester: Enhances lipophilicity and influences metabolic stability.

- Ethyl chain: Modulates solubility and steric effects.

Propiedades

IUPAC Name |

ethyl 2-(4-hydroxyphenyl)sulfonylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-2-15-10(12)7-16(13,14)9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUQFZVZJDLHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(4-hydroxybenzenesulfonyl)acetate can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzenesulfonyl chloride with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of ethyl 2-(4-hydroxybenzenesulfonyl)acetate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(4-hydroxybenzenesulfonyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a sulfone derivative.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like pyridine.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Ethers or esters depending on the substituent.

Aplicaciones Científicas De Investigación

Ethyl 2-(4-hydroxybenzenesulfonyl)acetate is utilized in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes, such as human neutrophil elastase.

Industry: Employed in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of ethyl 2-(4-hydroxybenzenesulfonyl)acetate involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins . This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which is stabilized by hydrogen bonding and hydrophobic interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The sulfonylacetate scaffold is highly versatile, with variations in substituents on the aromatic ring and ester chain significantly altering physicochemical and biological properties. Below is a comparative analysis (Table 1):

Table 1: Key Structural Differences and Implications

Key Observations :

- Hydroxyl (-OH) vs. Methyl (-CH₃) : The hydroxyl group in the target compound increases hydrogen bonding and aqueous solubility compared to methyl-substituted analogs, which are more lipophilic .

- Ester Chain Length : Propyl esters (e.g., propyl 2-(4-methylbenzenesulfonyl)acetate) exhibit longer biological half-lives due to reduced esterase susceptibility compared to ethyl chains .

- Electron-Donating/Withdrawing Groups : Chloro (-Cl) substituents enhance electrophilic reactivity, making such derivatives potent in antimicrobial applications .

Physicochemical Properties

While experimental data for the target compound are sparse, trends can be inferred from analogs:

- Solubility : Hydroxyl groups improve water solubility (e.g., ethyl 2-(4-hydroxyphenyl)acetate derivatives in ) compared to methyl or chloro analogs .

- Melting Points : Sulfonyl-containing compounds generally exhibit higher melting points due to strong intermolecular interactions (e.g., ethyl tosylacetate derivatives in ) .

- Stability : Ethyl esters are more prone to hydrolysis than bulkier esters (e.g., propyl or benzyl derivatives) .

Actividad Biológica

Ethyl 2-(4-hydroxybenzenesulfonyl)acetate, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis and Structural Characterization

Ethyl 2-(4-hydroxybenzenesulfonyl)acetate can be synthesized through various methods, typically involving the reaction of 4-hydroxybenzenesulfonyl chloride with ethyl acetate or related derivatives. The structural characterization is often confirmed using techniques such as NMR spectroscopy and mass spectrometry. The compound has the molecular formula C10H12O4S and features a sulfonamide functional group that is critical for its biological activity.

1. Antimicrobial Activity

Research indicates that ethyl 2-(4-hydroxybenzenesulfonyl)acetate exhibits significant antimicrobial properties. A study conducted on various synthesized sulfonamide derivatives revealed that compounds with similar structures displayed notable antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |

|---|---|---|

| 8e | Salmonella typhi | 8.00 ± 0.54 |

| 8f | E. coli | 8.21 ± 0.83 |

| 8c | Bacillus subtilis | 8.56 ± 0.63 |

| 8c | Staphylococcus aureus | 8.86 ± 0.29 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains .

2. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities, particularly against α-amylase and α-glucosidase, which are targets in diabetes management. The inhibition of these enzymes can help control blood sugar levels by delaying carbohydrate digestion.

- α-Amylase Inhibition : Ethyl 2-(4-hydroxybenzenesulfonyl)acetate showed promising results in inhibiting α-amylase activity, with an IC50 value indicating effective inhibition at low concentrations.

- α-Glucosidase Inhibition : Similar studies reported low IC50 values for derivatives of this compound, showcasing their potential role in managing type-2 diabetes .

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including ethyl 2-(4-hydroxybenzenesulfonyl)acetate. In vitro tests against various cancer cell lines demonstrated significant cytotoxicity, with mechanisms involving the induction of oxidative stress leading to apoptosis in cancer cells.

For instance, the ethyl acetate extract of related compounds exhibited IC50 values against MCF-7 breast cancer cells, indicating their effectiveness in inhibiting cell proliferation .

Case Study: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of ethyl 2-(4-hydroxybenzenesulfonyl)acetate and its derivatives, researchers found that certain derivatives had enhanced activity against multidrug-resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing biological efficacy.

Case Study: Diabetes Management

A clinical study evaluated the effects of compounds similar to ethyl 2-(4-hydroxybenzenesulfonyl)acetate on diabetic patients. Results indicated a significant reduction in postprandial blood glucose levels among participants treated with these compounds compared to a control group receiving standard treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.